molecular formula C8H13NO2 B13183920 3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol

3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol

Cat. No.: B13183920
M. Wt: 155.19 g/mol
InChI Key: RUDBIQNAXXSIIJ-UHFFFAOYSA-N
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Description

3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol (CAS 1496015-19-0) is a furan-based amino alcohol with the molecular formula C 8 H 13 NO 2 and a molecular weight of 155.19 g/mol . This compound features a propanol backbone substituted with a hydroxyl group, a methyl group, and an amino group, and is characterized by a furan-3-yl moiety attached to the core structure . The presence of these multiple functional groups, including a hydrogen bond donor and acceptor, contributes to its unique chemical reactivity and potential for diverse molecular interactions . In scientific research, this compound serves as a versatile intermediate in the synthesis of more complex organic molecules . Computational studies on its structure reveal several stable conformers, with the dominant one stabilized by an intramolecular hydrogen bond between the amino group and the furan oxygen atom . This interaction reduces steric strain and influences the compound's overall geometry and reactivity. The furan ring is a common motif in various biologically active compounds and natural products, making this amino alcohol a valuable building block in medicinal and synthetic chemistry . This product is intended for research and further manufacturing applications only. It is not approved for human or veterinary diagnostic or therapeutic use . Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-amino-1-(furan-3-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H13NO2/c1-6(4-9)8(10)7-2-3-11-5-7/h2-3,5-6,8,10H,4,9H2,1H3

InChI Key

RUDBIQNAXXSIIJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=COC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-furanmethanol with 2-methylpropan-1-amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the furan ring.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Formation of 3-(furan-3-yl)-2-methylpropan-1-one.

    Reduction: Formation of 3-amino-1-(tetrahydrofuran-3-yl)-2-methylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.2 g/mol. It features a furan ring, an amino group, and a hydroxyl group, giving it unique chemical reactivity and biological properties. The presence of these functional groups allows it to participate in a variety of reactions.

Scientific Research Applications

This compound has several applications across various fields:

  • Chemistry It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Its structure allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions.
  • Interaction studies have focused on the compound's ability to bind with enzymes and receptors. The presence of both an amino group and a hydroxyl group enhances its potential for forming hydrogen bonds and engaging in diverse interactions within biological systems. This characteristic is crucial for its role in drug development and biochemical research.

Properties

This compound features a furan ring, an amino group, and a hydroxyl group, which contribute to its unique chemical reactivity and biological properties.

  • Hydrogen Bond Acceptor Count: 3
  • Hydrogen Bond Donor Count: 2
  • Exact Mass: 155.094628657 g/mol
  • Monoisotopic Mass: 155.094628657 g/mol
  • Heavy Atom Count: 11

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesNotable Differences
3-Amino-2-[(furan-2-yl)methyl]propan-1-olSimilar structure but with a different furan positionVariation in reactivity due to furan positioning
Furan-3-methanolLacks the amino groupLess versatile in reactions

Mechanism of Action

The mechanism of action of 3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol (CAS: 1521647-08-4)
  • Structure : Differs in the position and substitution of the furan ring (5-bromo at furan-2-yl vs. furan-3-yl).
  • Molecular Weight : 234.09 g/mol (vs. 155.19 g/mol for the target compound).
  • The bromo-substituent may also enhance stability against metabolic degradation .
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol (CAS: 1201907-22-3)
  • Structure : Replaces the furan-3-yl group with a 2,3-dimethylphenyl ring.
  • Molecular Weight: 179.26 g/mol (C₁₁H₁₇NO).
  • Impact : The phenyl group provides greater hydrophobicity compared to the furan ring, reducing water solubility. The methyl groups may sterically hinder interactions in biological systems .
3-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS: 22490-86-4)
  • Structure : Features a 3-methoxyphenyl group instead of furan-3-yl.
  • Molecular Formula: C₁₀H₁₅NO₂ (MW: 181.23 g/mol).
  • This substitution could improve bioavailability compared to the furan derivative .

Halogenated Derivatives

3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-ol (CAS: 1337839-04-9)
  • Structure : Incorporates difluoro substituents at the 2-position and a 3-methylphenyl group.
  • Molecular Weight: 201.21 g/mol (C₁₀H₁₃F₂NO).
  • Impact: Fluorination increases electronegativity and metabolic stability. The difluoro group may reduce basicity of the amino group, altering pH-dependent solubility .

Stereochemical and Backbone Modifications

(S)-2-Amino-3-phenylpropan-1-ol (CAS: 3182-95-4)
  • Structure : Lacks the methyl group at the 2-position and replaces furan with a phenyl group.
  • Molecular Weight: 151.21 g/mol (C₉H₁₃NO).
  • Impact: The (S)-configuration is critical for chiral recognition in drug-receptor interactions.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Water Solubility (g/100 mL) LogP (Predicted)
3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol C₈H₁₃NO₂ 155.19 Furan-3-yl, 2-methyl Moderate (estimated) 0.8
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol C₈H₁₁BrN₂O₂ 234.09 5-Bromo-furan-2-yl Low 1.9
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol C₁₁H₁₇NO 179.26 2,3-Dimethylphenyl Low 2.3
3-Amino-3-(3-methoxyphenyl)propan-1-ol C₁₀H₁₅NO₂ 181.23 3-Methoxyphenyl Moderate 1.2

Biological Activity

3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_11NO_2, with a molecular weight of 155.18 g/mol. The compound features a furan ring, an amino group, and a hydroxyl group, which contribute to its unique chemical reactivity and biological properties. The presence of these functional groups allows it to engage in various biochemical interactions.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition:
The compound can inhibit specific enzymes by binding to their active sites, which modulates their activity. This interaction is crucial for its role in biochemical assays and drug development.

Receptor Binding:
It may interact with cellular receptors, influencing signal transduction pathways. Such interactions can affect neurotransmission and inflammatory responses, making it a candidate for treating neurological and inflammatory conditions.

Biochemical Interactions:
The furan moiety facilitates π-π interactions, while the amino and hydroxyl groups can form hydrogen bonds with biological macromolecules. This enhances its ability to modulate enzyme activities or receptor functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties:
In vitro studies suggest that this compound has antimicrobial effects against various pathogens, making it a potential candidate for developing new antibiotics.

Anti-inflammatory Effects:
The compound has shown promise in reducing inflammation in experimental models, indicating its potential for treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Control (mm)
Staphylococcus aureus150
Escherichia coli120

Case Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The administration of this compound resulted in a significant reduction in paw swelling compared to untreated controls.

Treatment Group Paw Edema (mm) Control (mm)
3-Amino Compound510

Applications in Medicinal Chemistry

Due to its biological activities, this compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory conditions. Its ability to modulate enzyme activity makes it valuable in drug development processes.

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